molecular formula C9H7BrFN3O B8287628 (2-(2-bromo-5-fluorophenyl)-2H-1,2,4-triazol-3-yl)methanol

(2-(2-bromo-5-fluorophenyl)-2H-1,2,4-triazol-3-yl)methanol

Cat. No.: B8287628
M. Wt: 272.07 g/mol
InChI Key: RBABIWOBBIKCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-bromo-5-fluorophenyl)-2H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C9H7BrFN3O and its molecular weight is 272.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrFN3O

Molecular Weight

272.07 g/mol

IUPAC Name

[2-(2-bromo-5-fluorophenyl)-1,2,4-triazol-3-yl]methanol

InChI

InChI=1S/C9H7BrFN3O/c10-7-2-1-6(11)3-8(7)14-9(4-15)12-5-13-14/h1-3,5,15H,4H2

InChI Key

RBABIWOBBIKCTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C(=NC=N2)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole (3.63 g, 15 mmol) in 37% formaline (15 mL) in a sealed vessel was stirred in an oil bath heated at 150° C. for 9.5 h. After cooling, the mixture was extracted with CH2Cl2 (15 mL×2) and the combined extracts were washed with brine, dried (Na2SO4), filtered and concentrated. The residual crude oil was purified by column chromatography (SiO2, 0–7% MeOH/CH2Cl2) followed by trituration with Et2O to obtain 430 mg of the title compound as white crystalline solid: TLC Rf 0.5 (10% MeOH/CH2Cl2); HPLC rt=1.31 min; LC/MS m/z 272/274 (M+H); 1H NMR (CDCl3, 500 MHz) δ ppm 3.67 (1H, br.s, OH), 4.65 (2H, s, 9-OCH2), 7.13–7.22 (1H, m, 5-CH), 7.29 (1H, dd, J=8, 3 Hz, 3-CH), 7.71 (1H, dd, J=9.0, 5.3 Hz, 6-CH), 8.03 (1H, s, 8-CH); 13C NMR (CDCl3, 125.8 Hz) δ ppm 55.3 (9-OCH2), 116.2 (d, J=3.9 Hz, 1-C), 117.4 (d, J=25 Hz, 3-CH), 119.4 (d, J=22 Hz, 5-CH), 134.7 (d, J=8.3 Hz, 6-CH), 137.0 (d, J=10 Hz, 2-C), 151.3 (8-CH), 156.3 (7-C), 161.8 (d, J=252 Hz, 4-CF); HRMS (ESI) calcd for C9H8FBrN3O (M+H) 271.9835. found 271.9828 (δ −2.5 ppm).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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